molecular formula C12H22O3 B1582634 2-Ethylbutyric anhydride CAS No. 54502-37-3

2-Ethylbutyric anhydride

Cat. No. B1582634
CAS RN: 54502-37-3
M. Wt: 214.3 g/mol
InChI Key: YCURDTPXHPXCKH-UHFFFAOYSA-N
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Description

2-Ethylbutyric anhydride is a chemical compound with the molecular formula C12H22O3 . It is also known by other names such as 2-Ethylbutanoic anhydride and Butanoic acid, 2-ethyl-, anhydride .


Molecular Structure Analysis

The molecular structure of 2-Ethylbutyric anhydride is characterized by a molecular weight of 214.301 Da . The compound has a molar refractivity of 59.4±0.3 cm³ .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethylbutyric anhydride include a boiling point of 244.9±8.0 °C at 760 mmHg, a density of 0.9±0.1 g/cm³, and a refractive index of 1.434 . The compound also has a molar volume of 228.0±3.0 cm³ .

Scientific Research Applications

Application in Flotation and Rubber Manufacture

2-Ethylbutyric anhydride plays a role in the preparation of alkyl xanthic anhydrides, which are useful in flotation processes and in the manufacture of insecticides and rubber. These anhydrides, including ethyl xanthic anhydride, are used in aqueous solutions and show particular behaviors in alkaline and acidic conditions (Jones & Woodcock, 1987).

Use in Esterification Processes

The esterification of phthalic anhydride with 2-ethylhexanol, involving 2-Ethylbutyric anhydride, has been researched for its kinetics. This process is significant in the production of plasticizers like di-2-ethylhexyl phthalate (Bhutada & Pangarkar, 2007).

In Synthesis of Di-2-Ethylhexyl Maleate

The kinetics of the esterification of maleic anhydride with 2-ethylhexanol in the presence of different catalysts has been explored. This process, involving 2-Ethylbutyric anhydride, is vital for synthesizing compounds like di-2-ethylhexyl maleate (Grzesik, Skrzypek, & Gumuła, 2000).

Preparation of Mixed Anhydrides

Mixed anhydrides involving 2-Ethylbutyric anhydride are prepared for various applications, including in the synthesis of N-alkoxycarbonylamino acids. These compounds are crucial in the synthesis of peptides and other biological molecules (Chen & Benoiton, 1987).

Application in Hair Analysis for Ethyl-Glucuronide

2-Ethylbutyric anhydride is used in the detection and quantification of ethyl-glucuronide in hair samples, which is a marker for alcohol consumption. This application is significant in forensic science (Jurado, Soriano, Gimenez, & Menéndez, 2004).

Proteomics Research

Ethyl succinic anhydride, a related compound, has been synthesized and applied for quantitative analysis of peptides, highlighting its utility in proteomics research (Niwayama, Zabet-Moghaddam, Kurono, Kattanguru, & Shaikh, 2016).

Synthesis of Spiroheterocycles

2-Ethylbutyric anhydride is used in the synthesis of spiroheterocycles, a class of chemical compounds with potential applications in pharmaceuticals and materials science (Ahmed, 1993).

Plasticization of Polymers

In the field of polymer science, n-alkenyl succinic anhydrides, including 2-Ethylbutyric anhydride, enhance the film-forming properties of polymers like ethyl cellulose and starch acetate. This application is crucial in the development of novel coating polymers (Tarvainen, Sutinen, Peltonen, Mikkonen, Maunus, Vähä-Heikkilä, Lehto, & Paronen, 2003).

Safety And Hazards

2-Ethylbutyric anhydride is considered hazardous. It is combustible and harmful if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-ethylbutanoyl 2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-5-9(6-2)11(13)15-12(14)10(7-3)8-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCURDTPXHPXCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OC(=O)C(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202914
Record name 2-Ethylbutyric anhydride
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbutyric anhydride

CAS RN

54502-37-3
Record name Butanoic acid, 2-ethyl-, anhydride
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Record name 2-Ethylbutyric anhydride
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Record name 54502-37-3
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Record name 2-Ethylbutyric anhydride
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Record name 2-ethylbutyric anhydride
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Record name 2-ETHYLBUTYRIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
MC Aversa, P Bonaccorsi… - Journal of heterocyclic …, 1989 - Wiley Online Library
The synthesis of 11‐acyl‐11,12‐dihydrodibenz[bf][1,5]oxazocin‐6‐ones 9‐13 is reported by reaction of N‐(2‐hydroxybenzyl)anthranilic acids 1 with acetic, isobutyric, 2‐ethylbutyric …
Number of citations: 3 onlinelibrary.wiley.com
M Bejblová, D Procházková, J Vlk - Topics in Catalysis, 2009 - Springer
… branched-chain acylating agent (2-ethylbutyric anhydride). The ferrocene conversion with … agent was found for more branched 2-ethylbutyric anhydride then for isobutyric anhydride. …
Number of citations: 17 link.springer.com
D Procházková, M Bejblová, J Mayerová - Studies in surface science and …, 2008 - Elsevier
… anhydride, hexanoic anhydride, 2-ethylbutyric anhydride were used as acylating agents. … In the case of branched chain anhydrides (isobutyric anhydride and 2-ethylbutyric anhydride…
Number of citations: 2 www.sciencedirect.com
D Prochazkova, M Bejblova, J Vlk, J Čejka - Topics in Catalysis, 2009 - Springer
… , isobutyric anhydride and 2-ethylbutyric anhydride, cyclohexene … isobutyric and 2-ethylbutyric anhydride is rather limited. … conversion was achieved with 2-ethylbutyric anhydride 37.1%. …
Number of citations: 8 link.springer.com
RM Manyik, FC Frostick Jr, JJ Sanderson… - Journal of the …, 1953 - ACS Publications
The success of the useful boron fluoride method of acylation of ketones with aliphatic anhydrides is now found to be de-pendent on the control of the temperature and the rate of mixing …
Number of citations: 65 pubs.acs.org
C Åstot, K Dolezal, T Moritz… - Journal of mass …, 1998 - Wiley Online Library
… The former three esters were formed in high yield ([85%) but the branched ester of 2ethylbutyric anhydride gave only a 50% recovery. The highest sensitivity in SRM analysis was found …
A Tai, D Kawasaki, K Sasaki, E Gohda… - Chemical and …, 2003 - jstage.jst.go.jp
… was prepared in a similar manner as 2-ethylbutyric anhydride. 1H-NMR (500 MHz, CDCl3) d: 0.88 (12H, br t, J 7.0 Hz, pentyl-5-H4), 1.22—1.38 (24H, m, pentyl-2,3,4-H4), 1.45—1.53 …
Number of citations: 42 www.jstage.jst.go.jp
M Bejblova, D Prochazkova… - … Chemistry & Sustainability …, 2009 - Wiley Online Library
Sievilized chemistry: Molecular sieves are highly active and selective catalysts with industrial potential for acylation reactions. Zeolites are the catalysts of choice when shape‐selectivity …
PW Raynolds, JA DeLoach - Journal of the American Chemical …, 1984 - ACS Publications
… Diphenylketene was prepared by Taylor’s method,20 and diethylketene was prepared by passing 2-ethylbutyric anhydride at 5 torr through a 2.5 X 25 cm column packed with quartz …
Number of citations: 17 pubs.acs.org
FV Warren Jr, MF Delaney - Applied Spectroscopy, 1983 - journals.sagepub.com
A method is presented for the representation of vapor phase infrared spectra in a binary format which preserves both width and position information about each peak. Preselection of an …
Number of citations: 16 journals.sagepub.com

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